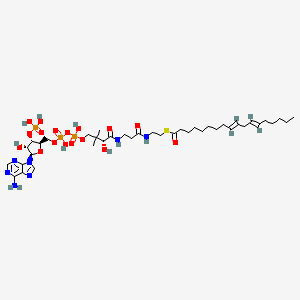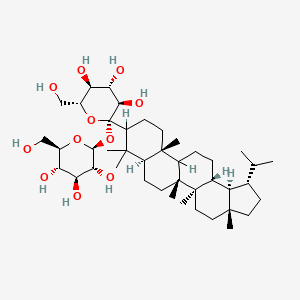
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Übersicht
Beschreibung
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is a compound that is active at a novel site on receptor-operated calcium channels . It is useful for the treatment of neurological disorders and diseases . Its molecular formula is C17H22ClNO and it has a molar mass of 291.82 .
Molecular Structure Analysis
The molecular structure of “N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is represented by the molecular formula C17H22ClNO . The molecular weight of the compound is 291.8 g.Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
- N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride has been used in the synthesis of carbon-14 labeled isotopomers for pharmaceutical research, particularly as a potent inhibitor of the presynaptic norepinephrine transporter. This process involved complex chemical reactions like Stille coupling and asymmetric reduction (Kuo, Clodfelter, & Wheeler, 2004).
Pharmacokinetics and Metabolism
- Studies on the disposition and metabolism of atomoxetine hydrochloride (a form of N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride) in animals, like Fischer 344 rats and beagle dogs, have been conducted to understand its pharmacokinetics. These studies revealed insights into its absorption, metabolism, and excretion patterns (Mattiuz et al., 2003).
Radiopharmaceutical Research
- The compound has been labeled with fluorine-18 for use in Positron Emission Tomography (PET) studies, indicating its application in radiopharmaceutical research. This research is significant for developing diagnostic tools and treatments for various illnesses (Hammadi & Crouzel, 1993).
Enantioselective Synthesis
- Enantioselective synthesis processes have been developed for creating specific isomers of related compounds, showing the importance of this compound in advanced chemical synthesis techniques (Wheeler, 1992).
Role in Drug Metabolism
- The role of cytochrome P450 2D6 in the metabolism of atomoxetine hydrochloride has been explored, highlighting the compound's significance in understanding genetic variations in drug metabolism and pharmacogenetics (Sauer et al., 2003).
Safety And Hazards
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338057 | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride | |
CAS RN |
82857-40-7 | |
| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 135252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)



